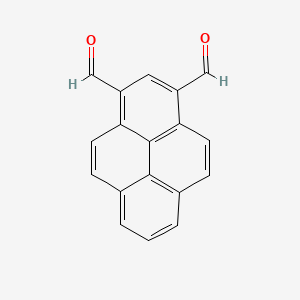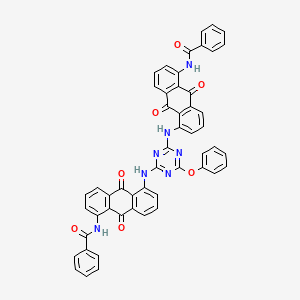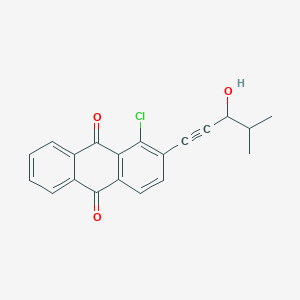
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound characterized by its anthracene backbone, which is substituted with a chlorine atom and a hydroxy-methylpentynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the chlorination of anthracene-9,10-dione to introduce the chlorine atom at the 1-position. This is followed by a Sonogashira coupling reaction to attach the 3-hydroxy-4-methylpent-1-yn-1-yl group. The reaction conditions often include:
Chlorination: Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent like dichloromethane (CH₂Cl₂).
Sonogashira Coupling: Palladium catalyst (Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst, and an amine base like triethylamine (Et₃N) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups in the anthracene-9,10-dione can be reduced to hydroxyl groups using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH₂Cl₂), Jones reagent in acetone.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., dimethylformamide (DMF)).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione depends on its application:
In medicinal chemistry: , it may interact with cellular proteins and enzymes, disrupting specific pathways involved in cancer cell proliferation.
In organic electronics: , its electronic properties facilitate charge transport and light emission, making it suitable for use in OLEDs and OPVs.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloroanthracene-9,10-dione: Lacks the hydroxy-methylpentynyl group, making it less versatile in chemical reactions.
2-(3-Hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione:
Anthracene-9,10-dione: The parent compound, which is less functionalized and thus less reactive.
Uniqueness
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Propiedades
Número CAS |
322642-08-0 |
|---|---|
Fórmula molecular |
C20H15ClO3 |
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
1-chloro-2-(3-hydroxy-4-methylpent-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15ClO3/c1-11(2)16(22)10-8-12-7-9-15-17(18(12)21)20(24)14-6-4-3-5-13(14)19(15)23/h3-7,9,11,16,22H,1-2H3 |
Clave InChI |
HIVZPTBQXWEQRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
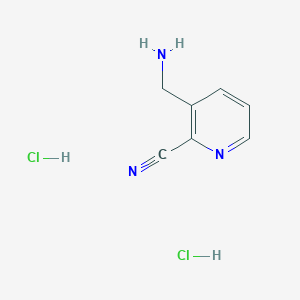

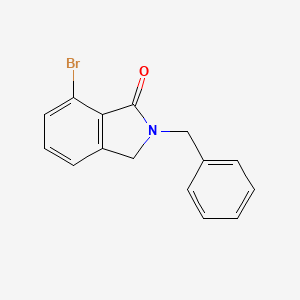
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
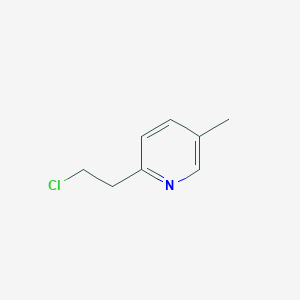
![2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol](/img/structure/B13139582.png)
